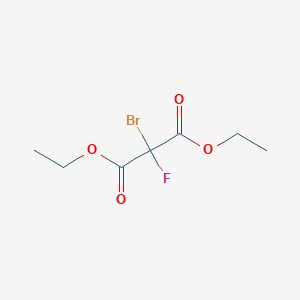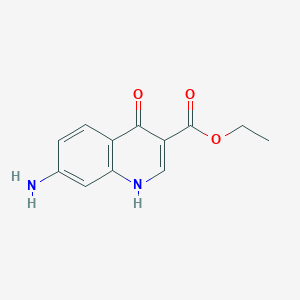
6-(1-pirrolidil)piridina-2-carboxilato de etilo
Descripción general
Descripción
Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate is an organic compound with the molecular formula C12H16N2O2. It is a pyrrolidine-containing analog of nicotine, which makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with nicotinic acetylcholine receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a model compound for studying the effects of nicotine analogs.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Métodos De Preparación
The synthesis of Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate typically involves the reaction of 6-chloronicotinic acid with pyrrolidine in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions.
Mecanismo De Acción
The mechanism of action of Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate involves its interaction with nicotinic acetylcholine receptors. It binds to these receptors, mimicking the action of nicotine, and can modulate neurotransmitter release. This interaction affects various molecular targets and pathways, including the dopaminergic and cholinergic systems, which are involved in cognitive and behavioral processes.
Comparación Con Compuestos Similares
Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate can be compared with other similar compounds, such as:
Nicotine: Both compounds interact with nicotinic acetylcholine receptors, but Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate has a different structure that may result in distinct pharmacological effects.
Cytisine: Another nicotinic receptor agonist, cytisine has a different binding affinity and selectivity compared to Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate.
Varenicline: A partial agonist of nicotinic receptors, varenicline is used for smoking cessation and has a different efficacy and safety profile compared to Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate.
Propiedades
IUPAC Name |
ethyl 6-pyrrolidin-1-ylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12(15)10-6-5-7-11(13-10)14-8-3-4-9-14/h5-7H,2-4,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEKLASYSRICMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700203 | |
| Record name | Ethyl 6-(pyrrolidin-1-yl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166756-92-8 | |
| Record name | Ethyl 6-(pyrrolidin-1-yl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]prop-2-enoic acid](/img/structure/B1504914.png)

![9-[2-(2-Methoxyethoxy)ethoxy]-9-[3-(oxiranylmethoxy)propyl]-2,5,8,10,13,16-hexaoxa-9-silaheptadecane](/img/structure/B1504917.png)









